Ethylhexylglyceryl behenate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

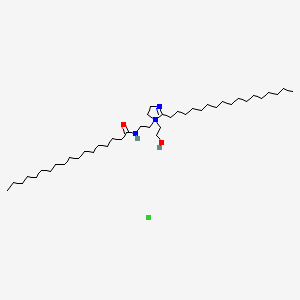

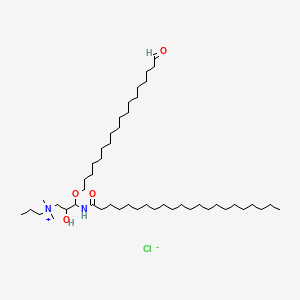

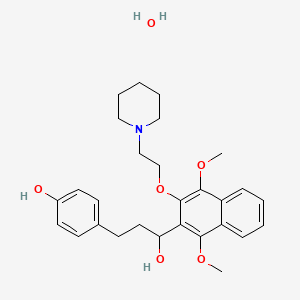

El behenato de etilhexilglicerilo es un compuesto ampliamente utilizado en la industria cosmética. Es un éster formado por ácido behénico (ácido n-docosanoico) y etilhexilglicerina. El ácido behénico es un ácido graso de cadena larga, mientras que la etilhexilglicerina es un derivado de la glicerina. Este compuesto es conocido por sus propiedades emolientes y emulsionantes, lo que lo convierte en un ingrediente valioso en diversas formulaciones para el cuidado de la piel y cosméticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El behenato de etilhexilglicerilo se sintetiza mediante una reacción de esterificación entre ácido behénico y etilhexilglicerina. La reacción típicamente implica calentar los reactivos en presencia de un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, para facilitar la formación del enlace éster. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos .

Métodos de producción industrial

En entornos industriales, la producción de behenato de etilhexilglicerilo implica procesos de esterificación a gran escala. Los reactivos se mezclan en un reactor y la reacción se lleva a cabo a temperaturas elevadas para lograr altos rendimientos. El producto se purifica luego mediante destilación u otras técnicas de separación para eliminar cualquier material de partida sin reaccionar y subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

El behenato de etilhexilglicerilo principalmente experimenta reacciones de hidrólisis y transesterificación. La hidrólisis implica la escisión del enlace éster en presencia de agua, lo que da como resultado la formación de ácido behénico y etilhexilglicerina. La transesterificación implica el intercambio del grupo éster con otro alcohol, lo que lleva a la formación de diferentes ésteres .

Reactivos y condiciones comunes

Hidrólisis: Agua, catalizadores ácidos o básicos (por ejemplo, ácido clorhídrico, hidróxido de sodio)

Transesterificación: Alcoholes (por ejemplo, metanol, etanol), catalizadores (por ejemplo, metóxido de sodio, ácido sulfúrico)

Principales productos formados

Hidrólisis: Ácido behénico y etilhexilglicerina

Transesterificación: Varios ésteres dependiendo del alcohol utilizado en la reacción.

Aplicaciones Científicas De Investigación

El behenato de etilhexilglicerilo tiene varias aplicaciones en la investigación científica y la industria:

Industria cosmética: Se utiliza como emulsionante y emoliente en productos para el cuidado de la piel, lociones y cremas. .

Industria farmacéutica: Se utiliza en la formulación de comprimidos de liberación sostenida.

Investigación biológica: Se ha investigado por sus posibles propiedades antimicrobianas, lo que lo convierte en un candidato para su uso en formulaciones conservantes.

Mecanismo De Acción

El behenato de etilhexilglicerilo ejerce sus efectos principalmente a través de sus propiedades emulsionantes y emolientes. Como emulsionante, reduce la tensión interfacial entre las fases acuosa y oleosa, lo que permite la formación de emulsiones estables. Esto se logra a través de la naturaleza anfipática de la molécula, que contiene componentes tanto hidrofílicos como lipofílicos .

En términos de su acción emoliente, el behenato de etilhexilglicerilo forma una capa protectora en la piel, reduciendo la pérdida de agua y mejorando la hidratación de la piel. Esto ayuda a mejorar la textura y apariencia general de la piel .

Comparación Con Compuestos Similares

El behenato de etilhexilglicerilo se puede comparar con otros compuestos similares como el behenato de glicerilo y la etilhexilglicerina:

Behenato de glicerilo: También un éster de ácido behénico, pero con glicerina en lugar de etilhexilglicerina.

Etilhexilglicerina: Un derivado de la glicerina, conocido por sus propiedades antimicrobianas.

El behenato de etilhexilglicerilo es único en el sentido de que combina las propiedades beneficiosas tanto del ácido behénico como de la etilhexilglicerina, lo que lo convierte en un ingrediente versátil en diversas aplicaciones .

Propiedades

Número CAS |

66486-85-9 |

|---|---|

Fórmula molecular |

C33H66O4 |

Peso molecular |

526.9 g/mol |

Nombre IUPAC |

[3-(2-ethylhexoxy)-2-hydroxypropyl] docosanoate |

InChI |

InChI=1S/C33H66O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-33(35)37-30-32(34)29-36-28-31(6-3)26-8-5-2/h31-32,34H,4-30H2,1-3H3 |

Clave InChI |

OTRUEIQBIGHSMI-UHFFFAOYSA-N |

SMILES canónico |

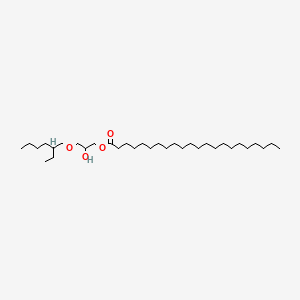

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COCC(CC)CCCC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.